molecular formula C28H34O9 B1210216 Ananosin A

Ananosin A

Cat. No.: B1210216
M. Wt: 514.6 g/mol
InChI Key: YREZDJJVCCDBTG-INQFUDPWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ananosin A is a tannin. It has a role as a metabolite.

Scientific Research Applications

1. Chemical Structure and Isolation

Ananosin A, a dibenzocyclooctadiene lignan, was isolated from the stem bark of Kadsura ananosma. Its structure was elucidated through extensive spectral studies, highlighting its unique chemical makeup and potential for various applications in scientific research (Chen et al., 2001).

2. Biological Activity and Potential Therapeutic Uses

Research on Kadsura ananosma, which yields this compound, has identified several cycloartane triterpenoids with potential therapeutic applications. Although these compounds, including this compound, did not exhibit significant cytotoxicity against various human cancer cells in one study, their unique structures suggest potential for further exploration in biomedical research (Yang et al., 2015).

3. Molecular Target Identification

While not directly related to this compound, studies identifying molecular targets in various diseases, such as the identification of cyclin A as a target of antinuclear antibodies in autoimmune diseases, provide a framework for understanding how compounds like this compound might interact with specific molecular targets (Strassburg et al., 1996).

Properties

Molecular Formula

C28H34O9

Molecular Weight

514.6 g/mol

IUPAC Name

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C28H34O9/c1-9-13(2)28(30)37-23-15(4)14(3)22(29)16-10-19-25(36-12-35-19)27(34-8)20(16)21-17(23)11-18(31-5)24(32-6)26(21)33-7/h9-11,14-15,22-23,29H,12H2,1-8H3/b13-9+/t14-,15+,22-,23-/m1/s1

InChI Key

YREZDJJVCCDBTG-INQFUDPWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)O)C)C

Synonyms

ananosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ananosin A
Reactant of Route 2
Reactant of Route 2
Ananosin A
Reactant of Route 3
Ananosin A
Reactant of Route 4
Ananosin A
Reactant of Route 5
Ananosin A
Reactant of Route 6
Ananosin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.